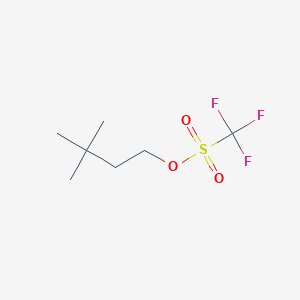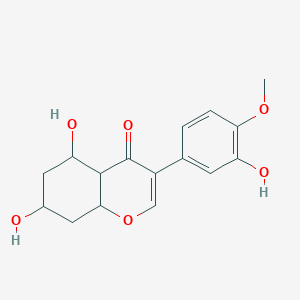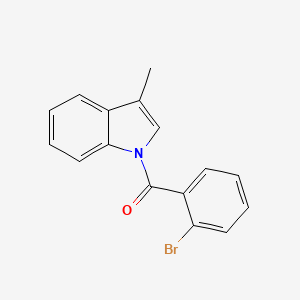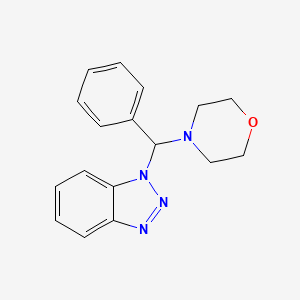
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylidene group at position 5 and a trifluoromethyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with guanidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dichloromethane . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Applications De Recherche Scientifique
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. Molecular docking studies have shown that the compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
- Trifluoromethyl-substituted pyrimidine derivatives containing urea moiety
- Polysubstituted pyrimidine derivatives containing trifluoromethyl groups
Uniqueness
5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is unique due to the presence of both a methylidene and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H3F3N2O |
|---|---|
Poids moléculaire |
176.10 g/mol |
Nom IUPAC |
5-methylidene-4-(trifluoromethyl)pyrimidin-2-one |
InChI |
InChI=1S/C6H3F3N2O/c1-3-2-10-5(12)11-4(3)6(7,8)9/h2H,1H2 |
Clé InChI |
YALSPRJOLXBUEF-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=NC(=O)N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




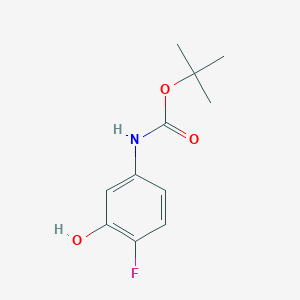
![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
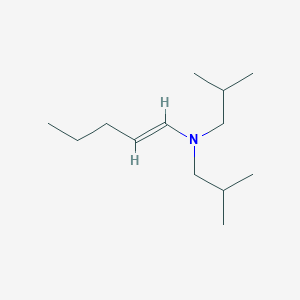
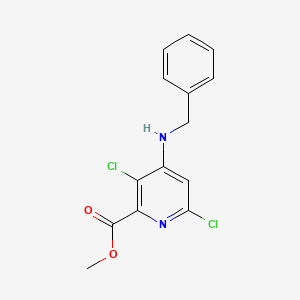
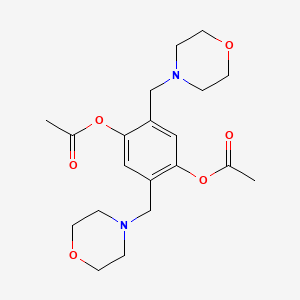
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)
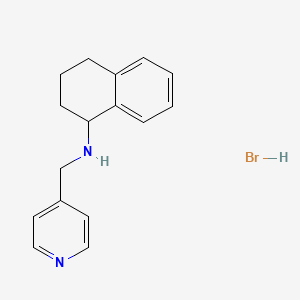
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
